molecular formula C20H16FNO4 B7468407 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide

2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B7468407
M. Wt: 353.3 g/mol
InChI Key: AYKUNGNJOXRJPQ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a fluorobenzoyl group, a phenoxy group, and a furan-2-ylmethyl group, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 4-(4-fluorobenzoyl)phenol: This can be achieved through the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Etherification: The 4-(4-fluorobenzoyl)phenol is then reacted with 2-bromo-N-(furan-2-ylmethyl)acetamide in the presence of a base such as potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(4-fluorobenzyl)phenoxy-N-(furan-2-ylmethyl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The furan-2-ylmethyl group could enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-fluorobenzyl)-N-methylacetamide
  • 2-[4-(4-fluorobenzoyl)phenoxy]-N-(2-naphthyl)acetamide

Uniqueness

2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4/c21-16-7-3-14(4-8-16)20(24)15-5-9-17(10-6-15)26-13-19(23)22-12-18-2-1-11-25-18/h1-11H,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKUNGNJOXRJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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